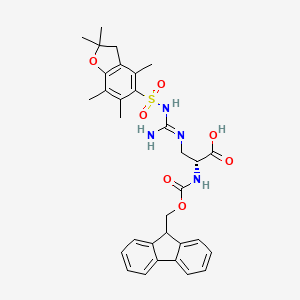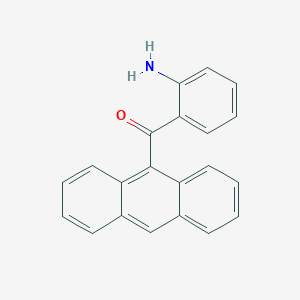
(2-Aminophenyl)(anthracen-9-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminophenyl)(anthracen-9-yl)methanone is an organic compound that combines an anthracene moiety with an aminophenyl group through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(anthracen-9-yl)methanone typically involves the reaction of anthracene-9-carboxaldehyde with 2-aminobenzophenone under specific conditions. One common method is the condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(2-Aminophenyl)(anthracen-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene or aminophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anthracene or aminophenyl derivatives.
科学的研究の応用
(2-Aminophenyl)(anthracen-9-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
作用機序
The mechanism of action of (2-Aminophenyl)(anthracen-9-yl)methanone depends on its application. In photophysical applications, the compound absorbs light and undergoes electronic transitions that result in fluorescence or phosphorescence. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
(2-Aminophenyl)(anthracen-9-yl)methanone is unique due to the presence of both an anthracene moiety and an aminophenyl group, which impart distinct photophysical and chemical properties. This combination allows for versatile applications in various fields, distinguishing it from other anthracene derivatives.
特性
分子式 |
C21H15NO |
|---|---|
分子量 |
297.3 g/mol |
IUPAC名 |
(2-aminophenyl)-anthracen-9-ylmethanone |
InChI |
InChI=1S/C21H15NO/c22-19-12-6-5-11-18(19)21(23)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13H,22H2 |
InChIキー |
VQZXHYKGWRAKDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
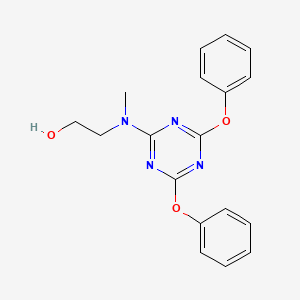
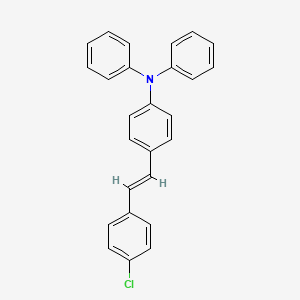
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
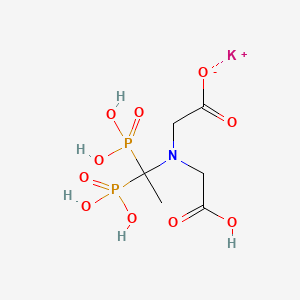
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
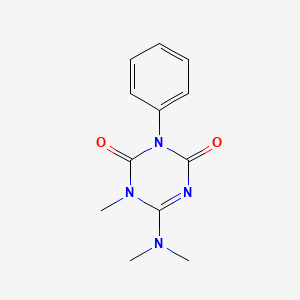
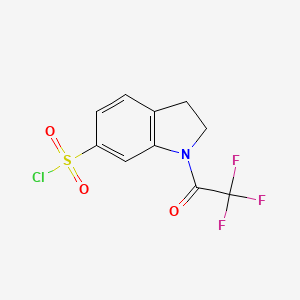
![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
